copper](/img/structure/B13133436.png)
[Salicylato](2,2'-bipyridine)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylato(2-)copper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salicylato(2-)copper typically involves the reaction of copper salts with salicylate and 2,2’-bipyridine ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add salicylic acid and 2,2’-bipyridine. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain Salicylato(2-)copper .
Industrial Production Methods
While specific industrial production methods for Salicylato(2-)copper are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Salicylato(2-)copper can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also undergo reduction reactions, where it is reduced to a lower oxidation state.
Substitution: The ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH or temperature of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new coordination compounds with different ligands.
Scientific Research Applications
Salicylato(2-)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Salicylato(2-)copper exerts its effects involves the interaction of the copper center with molecular targets. In biological systems, the copper ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The salicylate and 2,2’-bipyridine ligands can also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Salicylato(2-)nickel
- Salicylato(2-)zinc
- Salicylato(2-)cobalt
Uniqueness
Compared to similar compounds, Salicylato(2-)copper exhibits unique properties due to the presence of the copper ion. Copper’s ability to undergo redox reactions and form stable coordination complexes makes this compound particularly useful in catalytic and biological applications. Additionally, the specific combination of salicylate and 2,2’-bipyridine ligands imparts distinct electronic and structural characteristics that differentiate it from its nickel, zinc, and cobalt counterparts .
Properties
Molecular Formula |
C17H12CuN2O3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
copper;2-oxidobenzoate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
JKQIBNBMDJWXCA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


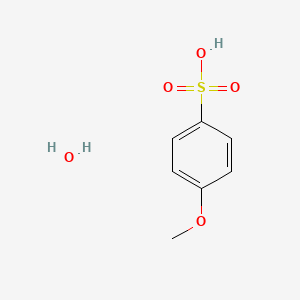

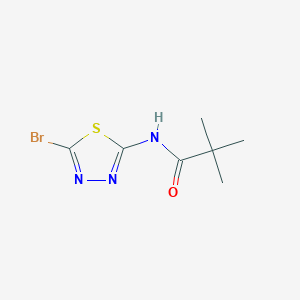
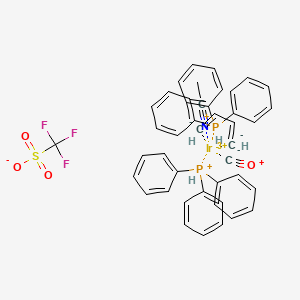
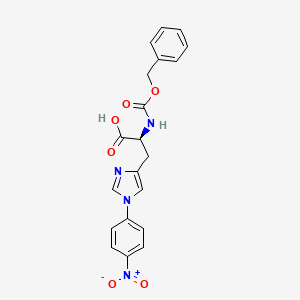
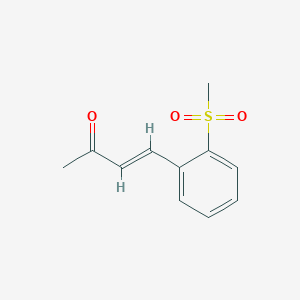
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
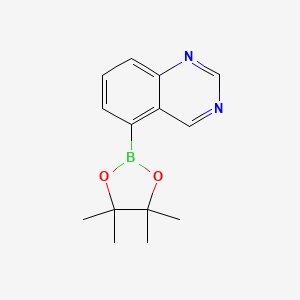
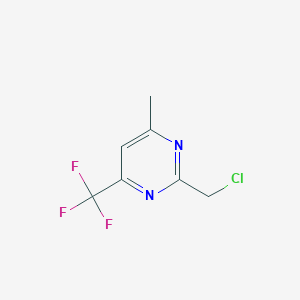
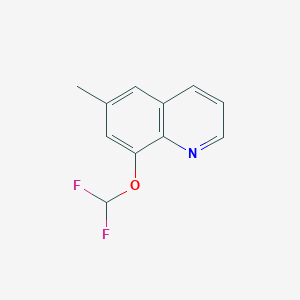


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

